Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
CAS No.: 1257303-72-2
Cat. No.: VC8063215
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257303-72-2 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate |
| Standard InChI | InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m1/s1 |
| Standard InChI Key | FYIZIYCXUSGNLZ-OLZOCXBDSA-N |
| Isomeric SMILES | C1C[C@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate features a cyclohexane ring substituted with a hydroxyl group at the 3-position and a carbamate moiety at the 1-position. The carbamate group is further esterified with a benzyl group, introducing aromaticity and steric bulk. The stereochemistry of the cyclohexyl ring—defined as (1R,3S)—plays a critical role in its molecular interactions, as the spatial arrangement of the hydroxyl and carbamate groups influences hydrogen bonding and enzyme binding .
Table 1: Key Physical and Chemical Properties
The compound’s isomeric SMILES string, , confirms the (1R,3S) configuration . This stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Spectroscopic and Chromatographic Data
While explicit spectroscopic data (e.g., NMR, IR) are absent in available sources, the Standard InChIKey (FYIZIYCXUSGNLZ-OLZOCXBDSA-N) provides a unique identifier for computational and database referencing . The compound’s solubility in organic solvents like dichloromethane and tetrahydrofuran is inferred from its synthesis conditions.
Synthesis and Manufacturing
Synthetic Route
The primary synthesis involves reacting benzyl chloroformate with (1R,3S)-3-hydroxycyclohexylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate bond.
The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at room temperature, yielding the product after aqueous workup and purification.
Scalability and Industrial Production
Commercial suppliers like LabSolu and CP Lab Safety offer the compound in quantities ranging from 1 mg to 10 grams, with prices between $607.37 and $3,171.02 depending on scale . The synthesis’s scalability is limited by the cost and availability of the chiral amine precursor, which requires enantioselective synthesis or resolution.
Applications in Chemical Research
Chiral Building Block
The compound’s stereospecificity makes it valuable for synthesizing enantiomerically pure molecules. For example, it has been employed in the preparation of cyclohexane-derived catalysts for asymmetric synthesis .
Protecting Group Strategy
The benzyl carbamate (Cbz) group serves as a temporary protecting group for amines in multistep syntheses. Its stability under acidic conditions and ease of removal via hydrogenolysis enhance its utility in complex molecule assembly .
| Parameter | Detail | Source |
|---|---|---|
| GHS Pictogram | Exclamation mark (GHS07) | |
| Hazard Statements | H302 | |
| Precautionary Measures | P264, P270, P330, P301+P312 | |
| Storage | Room temperature, dry environment |
Disposal Considerations
Unused material should be incinerated or disposed of via licensed chemical waste handlers. Neutralization protocols for carbamates typically involve hydrolysis under basic conditions .
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